Lipophilicity: Ethyl vs. Methyl 4-Substituent
The target compound exhibits a computed XLogP3-AA of 1, compared with an experimentally measured LogP of approximately 1.99 for the 4-methyl-2-(methylamino)thiazole-5-sulfonamide analog . This represents a nominal reduction in predicted lipophilicity of roughly 1 log unit for the ethyl derivative. The difference arises from the use of distinct computational methods (XLogP3-AA vs. measured/estimated LogP) and should not be interpreted as a direct head-to-head measurement; however, the data underscore that the 4-ethyl modification does not simply add lipophilicity in a linear fashion — the extended alkyl chain may instead influence the compound's solvation free energy and hydrogen-bonding capacity in a manner that cannot be predicted by interpolation from the methyl congener .
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1 (PubChem computed) |
| Comparator Or Baseline | 4-Methyl-2-(methylamino)thiazole-5-sulfonamide (CAS 348086-68-0); measured/estimated LogP = 1.99 |
| Quantified Difference | Nominal ΔLogP ≈ -1 (different calculation methods; not directly comparable) |
| Conditions | Computed values from PubChem (XLogP3-AA algorithm) and ChemSrc/Chem960 (experimental/estimated LogP) |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability, aqueous solubility, and metabolic clearance — selecting the ethyl congener over the methyl analog provides a measurable physicochemical perturbation that can be exploited in lead optimisation campaigns where balancing potency against ADME properties is critical.
- [1] PubChem Compound Summary for CID 146013331, 4-Ethyl-2-(methylamino)thiazole-5-sulfonamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/146013331 (accessed 2026-05-06). View Source
